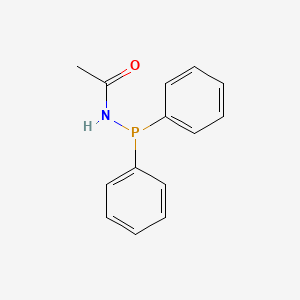

Acetamide, N-(diphenylphosphino)-

Description

Contextualization of Phosphine-Amide Ligands in Contemporary Coordination Chemistry and Catalysis

Phosphine (B1218219) ligands represent a cornerstone in the field of coordination chemistry and homogeneous catalysis. prochemonline.comsigmaaldrich.com Their utility stems from the tunable steric and electronic properties of the phosphorus atom, which can be modified by the nature of its substituents. libretexts.org This adaptability allows for the fine-tuning of the reactivity and selectivity of metal centers in catalytic processes. sigmaaldrich.comsigmaaldrich.com

Within this broad class, phosphine-amide ligands, which feature both a phosphorus donor and an amide group, have emerged as a particularly significant subclass. These ligands are often ambidentate or hemilabile, meaning they can coordinate to a metal center through either the phosphorus atom, the amide group (typically via the oxygen or nitrogen atom), or both simultaneously. This dual functionality provides unique opportunities for stabilizing catalytic intermediates and influencing the reaction pathway. The amide moiety can act as a "hemilabile" arm, capable of dissociating and re-coordinating to the metal center, thereby opening up a coordination site for substrate binding during a catalytic cycle.

The incorporation of the amide functional group introduces several key features:

Electronic Modulation: The amide group can influence the electron density at the phosphorus center, thereby modifying its σ-donating and π-accepting properties. taylorandfrancis.com

Secondary Coordination Sphere Interactions: The N-H proton of a primary or secondary amide can engage in hydrogen bonding, which can play a crucial role in substrate activation and transition state stabilization.

Structural Rigidity and Chelation: The backbone connecting the phosphine and amide groups can be designed to enforce specific coordination geometries around the metal center, a critical factor in asymmetric catalysis.

These characteristics have led to the successful application of phosphine-amide ligands in a variety of important transition metal-catalyzed reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and transfer hydrogenation. rsc.orgnih.govwikipedia.org For instance, ruthenium(II) complexes bearing tridentate phosphine-carboxamide ligands have demonstrated high efficiency as catalysts for the transfer hydrogenation of various carbonyl compounds. rsc.org Similarly, a novel family of indole-amide-based phosphine ligands has been shown to be highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for sterically demanding substrates. nih.gov

Significance of N-(Diphenylphosphino)acetamide as a Prototypical Ligand Architecture

N-(Diphenylphosphino)acetamide (Ph₂PNHC(O)Me) stands out as a prototypical example of a simple, yet highly effective, phosphine-amide ligand. Its structure, which combines the well-understood diphenylphosphino group with a fundamental acetamide (B32628) unit, makes it an excellent model for studying the fundamental principles of phosphine-amide coordination chemistry.

The significance of N-(diphenylphosphino)acetamide lies in its versatile coordination behavior. It can act as a simple monodentate phosphine ligand, coordinating to a metal center solely through its phosphorus atom. However, the presence of the adjacent amide group allows for more complex bonding modes. Upon deprotonation of the amide nitrogen, the resulting phosphino-amido anion [Ph₂PNC(O)Me]⁻ becomes a powerful bidentate P,O-chelating ligand, forming a stable six-membered ring with the metal center. This chelation effect often enhances the stability of the resulting metal complex.

Furthermore, the ligand can also bridge two metal centers, with the phosphorus atom coordinating to one metal and the amide oxygen to another. This bridging capability allows for the construction of multinuclear complexes with potentially unique catalytic or material properties. The interplay between these different coordination modes is often dependent on the metal precursor, solvent, and reaction conditions. This versatility makes N-(diphenylphosphino)acetamide a valuable building block in the design of catalysts for a range of organic transformations.

Below is a table summarizing some key properties of N-(Diphenylphosphino)acetamide:

| Property | Value |

| Chemical Formula | C₁₄H₁₄NOP |

| Molar Mass | 243.24 g/mol |

| Appearance | White to off-white solid |

| Coordination Modes | Monodentate (P-donor), Bidentate (P,O-chelate), Bridging |

Historical Development and Evolution of Phosphine-Amide Ligand Research

The development of phosphine ligands for catalysis has a rich history, with early work focusing on simple triaryl- and trialkylphosphines. The first generation of these ligands, such as triphenylphosphine, proved effective for many applications but often required harsh reaction conditions. The realization that both steric bulk and electron-donating ability were crucial for high catalytic activity spurred the development of more sophisticated ligand architectures.

The introduction of dialkylbiaryl phosphine ligands by Stephen L. Buchwald in the late 1990s marked a significant milestone. wikipedia.org These ligands, often referred to as "Buchwald ligands," demonstrated superior performance in palladium-catalyzed C-N and C-C bond-forming reactions, enabling many transformations under milder conditions and with broader substrate scope. sigmaaldrich.comwikipedia.org

Research into phosphinous amides (aminophosphanes) has also contributed significantly to the evolution of this field. researchgate.net While initially explored for their fundamental reactivity, their application as ligands in catalysis, particularly in asymmetric synthesis, has become a major focus. The ability to create chiral phosphine-amide ligands has been instrumental in the development of rhodium-catalyzed asymmetric hydrogenation reactions, a powerful method for producing optically active compounds. researchgate.net

The synthesis and study of N-(diphenylphosphino)acetamide and its derivatives fit within this broader historical context. The exploration of its coordination chemistry with various transition metals, such as cobalt, palladium, and platinum, has provided fundamental insights into the behavior of P,N and P,O ligand systems. dicle.edu.trnih.gov This foundational research has paved the way for the design of more complex and specialized phosphine-amide ligands tailored for specific catalytic applications, including those with applications in C-N and C-C bond formation and transfer hydrogenation reactions. sigmaaldrich.comrsc.org The continued evolution of this class of ligands is driven by the ongoing pursuit of more efficient, selective, and sustainable catalytic processes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

292146-58-8 |

|---|---|

Molecular Formula |

C14H14NOP |

Molecular Weight |

243.24 g/mol |

IUPAC Name |

N-diphenylphosphanylacetamide |

InChI |

InChI=1S/C14H14NOP/c1-12(16)15-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16) |

InChI Key |

OFVLWRISOBPRBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Diphenylphosphino Acetamide

Established Synthetic Pathways and Precursor Chemistry

The foundational routes to N-(acyl)aminophosphine compounds, including N-(diphenylphosphino)acetamide, rely on well-established nucleophilic substitution and acylation reactions. A primary strategy involves the reaction of an amine with a phosphorus halide, followed by acylation, or the direct acylation of an aminophosphine (B1255530).

A common and direct method for creating the P-N linkage is the reaction of an amine with chlorodiphenylphosphine (B86185). researchgate.net For instance, the synthesis of a related compound, N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide, is achieved by reacting p-aminoacetophenone with two equivalents of chlorodiphenylphosphine. researchgate.net This general principle can be adapted for N-(diphenylphosphino)acetamide by using acetamide (B32628) as the starting amine, which would react with chlorodiphenylphosphine to form the target compound.

Another significant pathway is the acylation of β-aminophosphines. rsc.org This process uses chiral β-aminophosphines and reacts them with acyl chlorides or carboxylic acids to yield N-acyl β-aminophosphine derivatives. rsc.org This approach is highly modular, allowing for diversity in both the phosphine (B1218219) and acyl groups.

The key precursors for these syntheses are readily accessible:

Amine Precursors : Chiral amino alcohols, which can be sourced from the reduction of commercially available α-amino acids, are common starting materials for producing the aminophosphine backbone. rsc.org N-unsubstituted β-aminophosphines can also be synthesized via the nucleophilic ring-opening of N-protected cyclic sulfamidates with metal phosphides. rsc.org For simpler acetamide structures, precursors like 2,5-dibromoaniline (B181072) can be used, which is then acetylated. mdpi.com

Acylating Agents : Standard acetylating agents such as acetic anhydride (B1165640) or chloroacetyl chloride are frequently used. The synthesis of N-(2,5-dibromophenyl)acetamide, for example, is accomplished by reacting 2,5-dibromoaniline with acetic anhydride in the presence of sulfuric acid. mdpi.com Similarly, various 2-chloro-N-substituted-acetamides are prepared by reacting anilines with chloroacetyl chloride. nih.gov

Phosphine Precursors : Chlorodiphenylphosphine is a principal reagent for introducing the diphenylphosphino group onto a nitrogen atom. researchgate.net

| Precursor Type | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Amine | p-Aminoacetophenone | Reacts with chlorodiphenylphosphine to form a P,P-bis(phosphino)amine. | researchgate.net |

| Amino Alcohol | L-Valinol | Starting material for the synthesis of N-unsubstituted β-aminophosphines. | rsc.org |

| Phosphine Halide | Chlorodiphenylphosphine | Provides the diphenylphosphino moiety in reactions with amines. | researchgate.net |

| Acylating Agent | Acetic Anhydride | Used to acetylate anilines to form acetamide precursors. | mdpi.com |

| Acylating Agent | Chloroacetyl Chloride | Reacts with anilines to produce N-substituted chloroacetamides. | nih.gov |

Variations and Optimization of Synthetic Protocols

Variations in synthetic protocols for N-(acyl)aminophosphines are often aimed at improving reaction efficiency, yield, and functional group tolerance, as well as enabling safer procedures.

One significant area of optimization is the development of metal-free imidization techniques. For the related N-acyl iminophosphoranes, a method has been developed using 1,4,2-dioxazol-5-ones as an alternative to potentially hazardous acyl azides in the Staudinger reaction. researchgate.net This protocol involves a heat-promoted nucleophilic attack of a phosphine on the dioxazolone, which then forms the P-N bond via the extrusion of carbon dioxide. researchgate.net Copper(I) catalysis has also been employed to facilitate the reaction between dioxazolones and phosphines for the preparation of N-acyl iminophosphoranes, demonstrating excellent atom economy. researchgate.net

Optimization of reaction conditions is critical for maximizing yields. In the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide, a related amide structure, the reaction of 2-chloro-N-phenylacetamide with benzenesulfonylguanidine was optimized by refluxing the mixture for one hour in dioxane with potassium hydroxide (B78521) as a base, resulting in an 83% yield. nih.gov For palladium-catalyzed Suzuki cross-coupling reactions used to modify acetamide precursors, optimization involves the careful selection of the catalyst, base, and solvent. For example, the coupling of N-(2,5-dibromophenyl)acetamide with arylboronic acids was achieved using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a dioxane/water solvent system, refluxed for 32 hours. mdpi.com

| Target Compound Type | Methodology | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Acyl Iminophosphoranes | Metal-free imidization | 1,4,2-dioxazol-5-one, heat | Not specified | researchgate.net |

| N-Acyl Iminophosphoranes | Copper(I)-catalyzed N-Phosphorylation | Dioxazolones, Phosphines, Cu(I) catalyst | Not specified | researchgate.net |

| N-phenyl-2-(phenylsulfanyl)acetamide | Nucleophilic substitution | 1,4-dioxane, KOH, reflux 1h | 83% | nih.gov |

| N-aryl-substituted Acetamides | Suzuki cross-coupling | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85–95 °C, 32h | Moderate to good | mdpi.com |

Preparation of Modified or Analogous N-(Diphenylphosphino)acetamide Ligands

The modular nature of the synthetic pathways allows for the preparation of a wide array of modified and analogous N-(acyl)aminophosphine ligands, enabling the fine-tuning of their steric and electronic properties for applications in catalysis and materials science.

A prominent class of analogs is the N-acyl β-aminophosphine derivatives, which are synthesized through the acylation of chiral β-aminophosphines. rsc.org This method allows for the introduction of various acyl groups, creating a library of ligands with different functionalities. rsc.org For example, a series of multifunctional thiourea-phosphine catalysts can be synthesized in one step from an aminophosphine and an isothiocyanate. rsc.org

Modifications can also be introduced on the aromatic rings of the acetamide or phosphine moieties. The Suzuki cross-coupling reaction has been effectively used to synthesize various di-aryl-substituted aniline-based amides from N-(2,5-dibromophenyl)acetamide and different arylboronic acids, demonstrating that a wide variety of functional groups are well-tolerated under the reaction conditions. mdpi.com

Furthermore, ligands with additional coordinating atoms can be prepared. The reaction of p-aminoacetophenone with chlorodiphenylphosphine yields a bis(phosphanyl)amine ligand, (p-CH₃CO)C₆H₄N(PPh₂)₂. researchgate.net This ligand can be further reacted with elemental sulfur or selenium to produce the corresponding disulfide and diselenide derivatives, (p-CH₃CO)C₆H₄N(P(E)Ph₂)₂ where E is S or Se. researchgate.net Other examples include synthesizing cobalt complexes with ligands like (2-methoxyethyl)diphenylphosphine and 2-(1,1-dimethylpropyl)-6-(diphenylphosphino)pyridine, which contain additional oxygen or nitrogen heteroatoms capable of coordination. mdpi.com

| Ligand/Compound Class | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| N-Acyl β-aminophosphine derivatives | Acylation | Chiral β-aminophosphines, acyl chlorides/carboxylic acids | rsc.org |

| N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide | Reaction with P-Cl species | p-Aminoacetophenone, chlorodiphenylphosphine | researchgate.net |

| N-aryl-substituted Acetamides | Suzuki cross-coupling | N-(2,5-dibromophenyl)acetamide, arylboronic acids | mdpi.com |

| (p-CH₃CO)C₆H₄N(P(S)Ph₂)₂ | Oxidation | (p-CH₃CO)C₆H₄N(PPh₂)₂, elemental sulfur | researchgate.net |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Nucleophilic substitution | 2-chloro-N-substituted-acetamides, 2-mercaptobenzimidazole | nih.gov |

| Cobalt diphenylphosphine (B32561) complexes | Complexation | Cobalt(II) chloride, functionalized diphenylphosphines | mdpi.com |

Coordination Chemistry of N Diphenylphosphino Acetamide

Ligand Binding Modes and Coordination Geometries in Metal Complexes

N-(Diphenylphosphino)acetamide possesses multiple potential donor sites: the phosphorus atom, the amide nitrogen atom, and the carbonyl oxygen atom. This allows for several coordination modes.

The most prominently documented binding mode, particularly in complexes with Group 6B metals, is as a P,P-bidentate chelating ligand . This mode is observed in related N,N-bis(diphenylphosphino)amine ligands, where coordination occurs through the two phosphorus atoms. This chelation results in the formation of a stable four-membered metallacycle (M-P-N-P). Due to the low basicity of the amine nitrogen, which is influenced by π-interactions within the P-N-P skeleton, coordination via the nitrogen atom is less common. In such P,P-chelated complexes, the metal center typically adopts an octahedral geometry.

For lanthanide ions, which are hard acids, binding preferences differ. A related phosphoramide (B1221513) ligand demonstrates that the deprotonated (anionic) form can act as a bidentate ligand, while the neutral, protonated form binds exclusively through the phosphoramide oxygen donor. The anionic form can exhibit both monodentate (κ¹) and bidentate (κ²) coordination, depending on the steric crowding at the metal center.

Formation of Homoleptic and Heteroleptic Metal Complexes

In coordination chemistry, complexes are classified based on the identity of the ligands attached to the central metal ion.

Homoleptic complexes are those in which a central metal atom is bound to only one type of ligand.

Heteroleptic complexes feature a metal atom bound to more than one type of ligand.

The documented complexes involving ligands structurally similar to N-(diphenylphosphino)acetamide are predominantly heteroleptic . For instance, the reaction of N-(4-acetylphenyl)-N-(diphenylphosphino)amine with Group 6B metal hexacarbonyls yields complexes of the type cis-[M(CO)₄L], where L is the diphosphinoamine ligand. In these cases, the central metal atom (Cr, Mo, W) is coordinated to both the bidentate phosphinoamine ligand and four carbon monoxide (CO) ligands, clearly marking them as heteroleptic.

Similarly, lanthanum complexes formed with a related phosphoramide ligand can feature a combination of anionic and neutral ligands on the same metal center, resulting in heteroleptic structures. While the formation of a homoleptic complex, such as [M(L)ₓ]ⁿ⁺ where L is exclusively N-(diphenylphosphino)acetamide, is theoretically possible, the existing literature primarily focuses on heteroleptic systems where the ligand is introduced alongside other ancillary ligands like carbonyls.

Survey of Metal Centers and Oxidation States in N-(Diphenylphosphino)acetamide Complexes

N-(diphenylphosphino)acetamide and its analogues have been shown to coordinate to a variety of metal centers in different oxidation states.

| Metal Center | Oxidation State | Example Complex Type/Analogue | Notes |

| Chromium | Cr(0) | cis-[Cr(CO)₄(L)] | L is a P,P-bidentate N,N-bis(diphenylphosphino)amine ligand. |

| Molybdenum | Mo(0) | cis-[Mo(CO)₄(L)] | L is a P,P-bidentate N,N-bis(diphenylphosphino)amine ligand. |

| Tungsten | W(0) | cis-[W(CO)₄(L)] | L is a P,P-bidentate N,N-bis(diphenylphosphino)amine ligand. |

| Palladium | Pd(II) | [PdCl(sac)(κ²-dppf)] | Analogue with saccharinate and a different phosphine (B1218219) ligand. |

| Platinum | Pt(II) | [PtCl(ata)(κ²-dppf)] | Analogue with N-(2-thiazolyl)acetamide and a different phosphine ligand. |

| Rhodium | Rh(I) | [Rh(L)₂(CO)Cl] | General type for diphosphine ligands. |

| f-element ions (Lanthanum) | La(III) | [La(L)₂(L')] | Analogue with a phosphoramide ligand (L) in both anionic and neutral (L') forms. |

The Group 6B metals (Cr, Mo, W) are stabilized in their zero-oxidation state by the π-accepting CO ligands in heteroleptic complexes. Palladium and platinum are commonly found in the +2 oxidation state in square planar or distorted square planar geometries with related phosphine and acetamide-containing ligands. Rhodium(I) is also a common oxidation state for complexes with phosphine ligands. For f-elements like lanthanum(III), the coordination is driven primarily by electrostatic interactions, with the hard La³⁺ ion favoring binding with oxygen and anionic nitrogen donors.

Structural Elucidation of Metal Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is a definitive technique for determining the solid-state molecular structure of coordination compounds, providing precise information on bond lengths, bond angles, and coordination geometry.

The crystal structure of cis-[Cr(CO)₄{4-CH₃CO–C₆H₄-1-N(PPh₂)₂}], a complex with a ligand closely related to N-(diphenylphosphino)acetamide, has been determined. The analysis reveals an octahedrally coordinated chromium(0) atom. The diphosphinoamine ligand acts as a P,P-chelating agent, forming a four-membered P-Cr-P-N ring. This chelation imposes significant geometric constraints on the complex, resulting in a small P–Cr–P bite angle of approximately 68.8°. The four carbonyl ligands occupy the remaining sites of the octahedron.

Table of Crystallographic Data for cis-[Cr(CO)₄{4-CH₃CO–C₆H₄-1-N(PPh₂)₂}]

| Parameter | Value (Molecule 2a) | Value (Molecule 2b) |

| Coordination Geometry | Octahedral | Octahedral |

| P–Cr–P Bite Angle | 68.75(3)° | 68.98(3)° |

| P–N–P Bond Angle | 98.88(9)° | 99.23(9)° |

| Average Cr–P Bond Length | ~2.326 Å | ~2.326 Å |

| Average P–N Bond Length | ~1.729 Å | ~1.729 Å |

Data sourced from a study on a structurally similar N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand.

For lanthanum complexes with a related phosphoramide ligand, X-ray crystallography has confirmed the variable coordination modes (κ¹ vs. κ²) and the presence of both anionic and neutral ligands in the same structure, highlighting the ligand's flexibility. Similarly, structures of various other acetamide (B32628) derivatives have been elucidated, confirming conformations and intermolecular interactions like hydrogen bonding.

Chelation Behavior and Stability Constants of Metal Complexes

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor) ligand and a single central metal atom, resulting in a ring structure called a chelate. The chelate effect describes the enhanced thermodynamic stability of chelate complexes compared to complexes with analogous monodentate ligands. This increased stability is primarily due to a favorable entropy change upon formation of the chelate.

N-(diphenylphosphino)acetamide, with its potential P,O or P,N donor sets, is a classic chelating ligand. As demonstrated by the P,P-bidentate coordination in Group 6B metal complexes, it readily forms a four-membered chelate ring. The formation of such a ring structure is expected to confer additional stability to the complex due to the chelate effect.

The stability of a metal complex in solution is quantified by its stability constant (K), also known as the formation constant (K_f). A higher stability constant indicates a greater affinity of the ligand for the metal ion and a more stable complex. The stability of a chelate complex is influenced by factors such as the number and size of the chelate rings, with five- and six-membered rings generally being the most stable.

While the chelation behavior of N-(diphenylphosphino)acetamide and its analogues is established through structural studies, specific thermodynamic stability constants for its metal complexes are not widely reported in the surveyed literature. The determination of these constants typically requires solution-based methods such as potentiometric titration or spectrophotometry.

Catalytic Applications of N Diphenylphosphino Acetamide Complexes

Asymmetric Hydrogenation Reactions

N-(Diphenylphosphino)acetamide and its derivatives serve as crucial chiral ligands in transition metal-catalyzed asymmetric hydrogenation. This process is fundamental for producing enantioenriched alcohols and amines, which are vital building blocks in the pharmaceutical and fine chemical industries.

The enantioselective reduction of prochiral ketones to form chiral, non-racemic alcohols is a cornerstone of modern asymmetric synthesis. wikipedia.orgnih.gov Complexes of N-(diphenylphosphino)acetamide are particularly effective in the hydrogenation of activated ketones, such as β-keto esters, where an adjacent functional group can enhance catalyst-substrate interaction.

New amidophosphine−phosphinite ligands, closely related to N-(diphenylphosphino)acetamide, have been synthesized and successfully employed in rhodium-based asymmetric hydrogenation of substrates like α-keto lactones and α-keto amides. pku.edu.cn Ruthenium catalysts paired with chiral phosphine (B1218219) ligands have also demonstrated high conversion rates (up to 99%) for a variety of aromatic ketones. acs.org

A notable application involves the use of chiral phosphine-functionalized polyether ionic liquids (CPF-PILs) in the Ru-catalyzed homogeneous asymmetric hydrogenation of β-keto esters. nih.govmdpi.com Under optimized conditions, the model substrate methyl acetoacetate was converted to methyl β-hydroxybutyrate with quantitative conversion and a 97% enantiomeric excess (ee). nih.gov This system showcases the ligand's high efficiency and the potential for catalyst recycling. nih.govmdpi.com

Table 1: Asymmetric Hydrogenation of Activated Ketones

| Substrate | Catalyst System | Solvent | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Methyl acetoacetate | Ru-CPF-PILs | Methanol | 100 | 97 | nih.govmdpi.com |

| Ethyl benzoylformate | Rh-Amidophosphine-phosphinite | Toluene | >99 | 85 | pku.edu.cn |

The asymmetric hydrogenation of unsaturated carboxylic acid derivatives, particularly enamides, provides a direct route to chiral amines and their derivatives. Rhodium complexes featuring chiral phosphine ligands, including structures analogous to N-(diphenylphosphino)acetamide, have been extensively studied for this transformation.

Research has shown that Rh-BisP* and Rh-MiniPHOS* catalysts are highly effective for the asymmetric hydrogenation of various aryl- and alkyl-substituted enamides, affording optically active amides with exceptional enantiomeric excess values, often exceeding 99% ee. nih.gov The stereochemical outcome of the reaction can be influenced by the substrate structure; for instance, (S,S)-BisP*-Rh catalysts yield R-amides with aryl-substituted enamides but S-products with bulky t-butyl-substituted enamides. nih.gov

Mechanistic studies, including computational and experimental approaches, have been conducted on cobalt-catalyzed asymmetric hydrogenation of enamides using chiral bidentate phosphine ligands. libretexts.org These studies highlight the complexity of the reaction pathways and the crucial role of protic solvents like methanol in achieving high yields and enantioselectivity. libretexts.org

Table 2: Asymmetric Hydrogenation of Enamides

| Substrate | Catalyst System | Solvent | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Methyl-2-acetamidoacrylate | (R,R)-iPrDuPhos-Co | Methanol | >95 | 92 (S) | tcichemicals.com |

| N-(1-Phenylvinyl)acetamide | Rh-BisP* | Methanol | 100 | 98 (R) | nih.gov |

Carbon-Heteroatom Bond Forming Reactions

Complexes derived from N-(Diphenylphosphino)acetamide and related phosphine ligands are effective in mediating the formation of bonds between carbon and heteroatoms such as nitrogen and oxygen. These reactions are fundamental in organic synthesis for building complex molecular architectures.

Reductive Carbonylation Processes

While direct catalytic data for N-(Diphenylphosphino)acetamide in reductive carbonylation is not extensively documented, the closely related class of diphosphine ligands plays a crucial role in similar transformations. A notable example is the palladium-catalyzed reductive carbonylation of nitrobenzene. mdpi.comresearchgate.net This process offers a one-pot synthesis route to N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, a widely used pharmaceutical compound. mdpi.com

In this reaction, a Pd(II) complex featuring a diphosphine ligand, such as 1,4-bis(diphenylphosphino)butane (dppb), catalyzes the conversion of nitrobenzene in the presence of carbon monoxide. mdpi.comresearchgate.net The selectivity of the reaction is highly dependent on the choice of ligand and solvent system. By utilizing a dilute acetic acid solvent, the [PdCl2(dppb)] catalyst precursor can achieve up to 85 mol% selectivity for N-(4-hydroxyphenyl)acetamide. mdpi.com This highlights the importance of the phosphine ligand architecture in directing the reaction pathway towards the desired acylated product over other potential products like aniline or 1,3-diphenylurea. mdpi.comresearchgate.net

Table 1: Influence of Reaction Parameters on the Pd-Catalyzed Reductive Carbonylation of Nitrobenzene

| Catalyst Precursor | Solvent | Temperature (°C) | CO Pressure (MPa) | Major Product | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| [PdCl2(dppb)] | H2O/AcOH (50/50 mol/mol) | 140 | 5.0 | N-(4-hydroxyphenyl)acetamide | ~85 | mdpi.comresearchgate.net |

| [PdCl2(dppb)] | H2O/AcOH (50/50 mol/mol) | 120 | 5.0 | N-(4-hydroxyphenyl)acetamide | ~75 | researchgate.net |

| [PdCl2(dppb)] | H2O/AcOH (50/50 mol/mol) | 160 | 5.0 | N-phenylacetamide | ~60 | researchgate.net |

Hydroformylation Reactions

Hydroformylation, or oxo-synthesis, is a cornerstone of industrial chemistry, involving the addition of carbon monoxide and hydrogen to an alkene to form aldehydes. nih.govresearchgate.net The reaction is typically catalyzed by rhodium complexes modified with phosphine or phosphite ligands. mdpi.comrsc.org The ligand's electronic and steric properties are paramount in controlling the reaction's rate and, crucially, its regioselectivity (the ratio of linear to branched aldehyde products). nih.govresearchgate.net

Although specific studies detailing the use of N-(Diphenylphosphino)acetamide in rhodium-catalyzed hydroformylation are not prominent in the literature, its structure as a P,N-ligand suggests it could offer unique controlling effects. The interplay between the soft phosphorus donor and the harder nitrogen/oxygen amide donor could influence the electronic environment at the metal center, potentially impacting catalyst activity and selectivity.

Nitrene-Mediated P-N Coupling

A highly efficient and direct application involving the N-(Diphenylphosphino)acetamide framework is in its synthesis via nitrene-mediated P-N coupling. This method provides a versatile and broadly applicable route to a variety of P-N compounds under mild, iron-catalyzed conditions. chinesechemsoc.orgbohrium.comchinesechemsoc.org

The reaction involves the coupling of phosphorus nucleophiles, such as diphenylphosphine (B32561), with dioxazolones, which serve as nitrene precursors. chinesechemsoc.org In the presence of an iron catalyst (e.g., FeCl2·4H2O), an acyl nitrenoid intermediate is generated and subsequently trapped by the phosphine. chinesechemsoc.orgchinesechemsoc.org This process directly forms the P-N bond, yielding amidophosphine products like N-(Diphenylphosphino)acetamide with high efficiency. chinesechemsoc.org The reaction is notable for its broad substrate scope and mild conditions (room temperature), offering a significant advantage over traditional methods like Staudinger condensation. bohrium.comchinesechemsoc.org The resulting amidophosphine can be isolated or used in one-pot transformations for further synthesis. chinesechemsoc.org

Table 2: Iron-Catalyzed Nitrene-Mediated P-N Coupling of Phosphines and Dioxazolones

| Phosphine Substrate | Dioxazolone Substrate | Catalyst (mol%) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diphenylphosphine | 3-Methyldioxazolone | FeCl2·4H2O (5) | Acetamido phosphine borane complex | 95 (gram scale) | chinesechemsoc.org |

| Diphenylphosphine | 3-Phenyldioxazolone | FeCl2·4H2O (5) | Iminophosphonamide | 94 (gram scale) | chinesechemsoc.org |

| Di(p-tolyl)phosphine | 3-Methyldioxazolone | FeCl2·4H2O (5) | Acetamido phosphine borane complex | 94 | chinesechemsoc.org |

| Dicyclohexylphosphine | 3-Methyldioxazolone | FeCl2·4H2O (5) | Acetamido phosphine borane complex | 85 | chinesechemsoc.org |

Polymerization Catalysis

The field of olefin polymerization relies heavily on the design of catalyst systems that can control polymer molecular weight, branching, and the incorporation of functional groups. Phosphine-containing ligands are integral to many of these systems.

Olefin Oligomerization and Polymerization

Catalytic systems for olefin oligomerization and polymerization often employ late transition metals like nickel and palladium, where phosphine ligands are used to modify the catalyst's properties. researchgate.netnih.gov For instance, nickel(I) complexes derived from the oxidation of Ni(0) precursors with triphenylphosphine, such as Ni(PPh3)4, have been shown to catalyze the oligomerization of ethylene and the polymerization of styrene. researchgate.net Similarly, Group 4 metallocenes are effective catalysts for the oligomerization of higher α-olefins. mdpi.com

The specific use of N-(Diphenylphosphino)acetamide as a ligand in these systems is an area of potential development. The presence of the amide group offers a site for secondary coordination or hydrogen bonding, which could influence the catalyst's interaction with polar monomers or affect chain transfer rates, thereby altering the resulting polymer's microstructure. The development of binuclear catalysts and alkane-soluble cocatalysts continues to advance the field, suggesting that novel ligands are key to future innovations. nsf.gov

Other Emerging Catalytic Transformations

The design of multifunctional ligands that can participate more actively in the catalytic cycle is a major trend in modern catalysis. N-(Diphenylphosphino)acetamide fits into this category, as its amide group can potentially engage in non-covalent interactions to control stereochemistry.

Chiral ligands featuring remote amide or other hydrogen-bonding groups have been successfully used in gold- and iridium-catalyzed enantioselective transformations. mdpi.com These groups can form hydrogen bonds with the substrate, helping to orient it within the catalyst's chiral pocket and thereby achieve high levels of stereocontrol. mdpi.com This principle of utilizing ligand-substrate non-covalent interactions is a powerful strategy for designing new asymmetric catalytic reactions. mdpi.com While not yet demonstrated specifically for N-(Diphenylphosphino)acetamide, its structure is well-suited for exploration in such catalytic systems, for example, in various domino reactions or cycloadditions catalyzed by scandium or other metals where ligand architecture is critical. mdpi.com

Computational and Theoretical Studies on N Diphenylphosphino Acetamide and Its Complexes

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of phosphorus and amide-containing compounds. researchgate.netnih.gov DFT calculations allow for the optimization of molecular geometries and the analysis of bonding characteristics. For molecules related to N-(diphenylphosphino)acetamide, such as other N-acyl phosphines and amides, DFT studies reveal key structural features.

In a study of N-phenyl-N-(pyridin-4-yl)acetamide, DFT calculations showed that the amide unit (N-C=O) is nearly planar. researchgate.net However, the phenyl and pyridyl groups attached to the nitrogen are significantly twisted out of this plane, with calculated dihedral angles of 58.40° and 61.51°, respectively. researchgate.net This indicates a lack of conjugation between the aromatic rings and the amide moiety. A similar twisted conformation would be expected for N-(diphenylphosphino)acetamide, with the P-N bond and the acetyl group defining one plane and the phenyl rings on phosphorus being rotated out of it.

The nature of the bonds within the molecule can also be elucidated. The P-N bond in phosphinoamides is a topic of interest, possessing a character between a single and a double bond due to the potential for delocalization of the nitrogen lone pair into the phosphorus d-orbitals or σ*-orbitals. Similarly, the amide C-N bond exhibits partial double bond character due to resonance with the carbonyl group, a feature that computational studies on secondary amides have explored in detail. nih.gov This resonance leads to a planarization of the acetamide (B32628) fragment and influences its hydrogen bonding capabilities. nih.gov

| Parameter | Compound Type | Calculated Value | Reference |

|---|---|---|---|

| C=O Bond Length | N-aryl acetamide | ~1.25 Å | researchgate.net |

| Amide C-N Bond Length | N-aryl acetamide | ~1.38 Å | researchgate.net |

| Guanidine C-N Bond Length | Diphenylguanidine | 1.28 - 1.42 Å | e-journals.in |

| N-C-N Bond Angle | Diphenylguanidine | 109.5° | e-journals.in |

Prediction of Ligand Conformations and Coordination Preferences

Computational modeling is instrumental in predicting the stable conformations of a ligand and its preferred mode of coordination to a metal center. For N-(diphenylphosphino)acetamide, several conformations are possible due to rotation around the P-N and N-C bonds. As established in studies of similar molecules, the ground-state geometry likely involves a significant twist of the phenyl groups relative to the acetamide plane to minimize steric hindrance. researchgate.net

When acting as a ligand, N-(diphenylphosphino)acetamide can exhibit different coordination modes. The most straightforward is as a P-monodentate ligand, utilizing the lone pair on the phosphorus atom, which is a common binding mode for phosphines.

Alternatively, the ligand could act as a bidentate, P,O-chelating ligand by coordinating through both the phosphorus atom and the carbonyl oxygen atom. This would form a chelate ring. DFT calculations on related systems, such as β-keto phosphines and other amide-derived phosphines, are used to determine the relative stability of monodentate versus chelating coordination. The preference often depends on the metal center, its electronic properties, and the steric bulk of the ligands already present. Computational studies on N,N-disubstituted pyrazolopyrimidine acetamides have shown that substitutions on the acetamide nitrogen can significantly influence binding affinity, suggesting that the amide portion plays a key role in molecular interactions.

Finally, upon deprotonation of the amide N-H group, the resulting phosphinoamidate anion can act as a bridging ligand or a P,N-chelating ligand. Computational analysis helps to predict the energetic feasibility of these different binding modes and can guide the synthesis of complexes with desired geometries.

Mechanistic Insights from Computational Modeling of Catalytic Cycles

Complexes containing phosphine-amide type ligands are often employed in catalysis. Computational modeling, primarily using DFT, is a powerful tool for elucidating the complex multi-step mechanisms of catalytic cycles. tib.euacs.org Although specific catalytic studies on N-(diphenylphosphino)acetamide complexes are not widely reported, mechanisms involving related biaryl phosphine and PNP pincer ligands in cross-coupling and hydrogenation reactions provide a clear blueprint for how such a ligand would function. tib.euacs.org

A general catalytic cycle, for instance in a palladium-catalyzed C-N cross-coupling reaction, involves several key steps that can be modeled computationally: acs.orgacs.org

Oxidative Addition: The active Pd(0) catalyst, coordinated by the N-(diphenylphosphino)acetamide ligand, reacts with an aryl halide (Ar-X). DFT can model the transition state of this step to determine the activation energy.

Amide Binding and Deprotonation: An amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: This is often the product-forming and rate-determining step, where a new C-N bond is formed, releasing the arylated amine product. acs.org Computational studies on (phosphine)Pd(II) amido complexes show that the electronic and steric properties of the phosphine ligand are crucial. acs.orgacs.org Strong σ-donating ligands can facilitate this step. The N-(diphenylphosphino)acetamide ligand, with its phosphine donor and nearby amide moiety, could influence the stability of intermediates and transition states throughout this cycle.

DFT studies on related PNP pincer catalysts in hydrogenation reactions have systematically computed the activity of different catalysts and mapped out the entire reaction pathway, including intermediates and transition state structures. tib.eu Such studies provide invaluable, step-by-step energetic profiles of the catalytic cycle, offering insights that guide the rational design of more efficient catalysts. tib.euacs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. youtube.com

For a ligand like N-(diphenylphosphino)acetamide, the HOMO is expected to be primarily located on the phosphorus atom (the lone pair) and the π-systems of the phenyl rings. This orbital is associated with the molecule's ability to act as a nucleophile or an electron-donating ligand. In related phosphine complexes, the phosphine ligand is known to stabilize the HOMO of the complex. nih.gov

The LUMO is likely to be a π*-antibonding orbital distributed over the phenyl rings and potentially the carbonyl group. This orbital relates to the molecule's ability to act as an electrophile or a π-acceptor ligand.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity descriptor. youtube.com A small gap generally indicates higher chemical reactivity and polarizability. nih.gov In transition metal complexes, the HOMO-LUMO gap can be tuned by changing the ligands. For example, studies on ruthenium complexes showed that varying a single phosphorus ligand could alter the HOMO-LUMO gap by as much as 0.4 eV. nih.gov DFT calculations allow for the prediction of these changes and their correlation with the electronic properties of the ligand. Other reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from the HOMO and LUMO energies, providing a more complete picture of the molecule's reactivity. physchemres.orgchemrevlett.com

| Molecule/Complex Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| N-acetamide pyrazolopyrimidine | -5.3130 | -0.2678 | 5.0452 | nih.gov |

| Dithizone Ligand | - | - | 2.546 | researchgate.net |

| Triphenylphosphine | - | - | 4.889 | researchgate.net |

| Diphenylguanidine | - | - | 5.1117 | e-journals.in |

| Iron(III) Porphyrin Complex | - | - | 0.9042 | physchemres.org |

Theoretical Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful methods for predicting spectroscopic parameters, which can be validated against experimental data to confirm structural assignments. DFT calculations have proven highly accurate in predicting NMR chemical shifts and IR vibrational frequencies. d-nb.inforesearchgate.net

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ³¹P NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov Studies have demonstrated that with appropriate functionals and basis sets, and by considering solvent effects and conformational isomers, NMR chemical shifts can be predicted with high accuracy. For organophosphorus compounds, predicted ¹³C NMR chemical shifts can have deviations of less than 1-2 ppm from experimental values, while ¹H shifts can be predicted with a mean absolute error of less than 0.21 ppm. d-nb.info For ³¹P NMR, DFT has been used to predict the chemical shifts of phosphine oxides on solid acid catalysts, establishing a linear correlation between the calculated shift and the material's proton affinity. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated harmonic frequencies are often systematically scaled to account for anharmonicity and other method-inherent approximations, yielding excellent agreement with experimental IR spectra. researchgate.net For acetamide, comparisons of experimental spectra with those calculated for monomers and hydrogen-bonded oligomers have helped assign vibrational modes and understand intermolecular interactions. researchgate.net For organometallic complexes, the B3LYP functional is often noted for providing the best agreement, with mean absolute errors around 7 cm⁻¹. researchgate.net Such analysis would be invaluable for identifying the characteristic P-N, C=O, and N-H stretching frequencies of N-(diphenylphosphino)acetamide and its metal complexes.

| Spectroscopy | Parameter | Typical Mean Absolute Error (MAE) | Methodology/Functional | Reference |

|---|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | < 1.2 ppm | M06-2X or MPW1PW91 | d-nb.info |

| ¹H NMR | Chemical Shift (δ) | < 0.21 ppm | M06-2X or MPW1PW91 | d-nb.info |

| IR | Vibrational Frequency (cm⁻¹) | ~7.1 cm⁻¹ | B3LYP | researchgate.net |

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Assignment and Ligand Dynamics

Multinuclear NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Acetamide (B32628), N-(diphenylphosphino)- in solution. ¹H, ¹³C, and ³¹P NMR spectra provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments. The phenyl protons of the diphenylphosphino group typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.6 ppm). The methyl protons of the acetamide group are expected to resonate as a singlet further upfield, while the N-H proton signal can vary in position and may exhibit broadening due to exchange processes.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The phenyl carbons show multiple resonances in the aromatic region (~128-139 ppm), with their exact shifts influenced by the phosphorus atom. The carbonyl carbon of the acetamide group gives a characteristic signal in the downfield region (around 170-180 ppm), while the methyl carbon appears at a much higher field.

³¹P NMR: ³¹P NMR is particularly diagnostic for this compound. The phosphorus nucleus gives rise to a single resonance, the chemical shift of which is highly sensitive to its coordination state. For the free ligand, a specific chemical shift is observed. Upon coordination to a metal center, this signal typically shifts downfield, with the magnitude of the shift providing information about the nature of the metal-phosphorus bond. For instance, in a study of the related ligand Ph₂PNHC(O)Me (HL⁴), the free ligand showed a ³¹P NMR signal at 21.6 ppm. When coordinated to a cobalt center in the complex [(η⁵-C₅H₅)CoI₂(HL⁴)], this signal shifted significantly downfield to 70.7 ppm. researchgate.net

Ligand dynamics, such as conformational changes or exchange processes in solution, can also be studied using variable-temperature NMR experiments. Changes in the line shapes or coalescence of signals can provide quantitative data on the energy barriers of these dynamic processes.

Table 1: Representative NMR Spectroscopic Data for Acetamide, N-(diphenylphosphino)- and Related Structures

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment / Notes |

|---|---|---|---|

| ¹H | ~ 7.2 - 7.6 | Multiplet | Phenyl protons (-PPh₂) |

| ~ 6.3 - 8.5 | Broad Singlet | Amide proton (-NH-) | |

| ~ 1.2 - 2.0 | Singlet | Methyl protons (-CH₃) | |

| ¹³C | ~ 128 - 139 | Multiplet | Phenyl carbons (-PPh₂) |

| ~ 170 - 180 | Singlet | Carbonyl carbon (-C=O) | |

| ~ 24 | Singlet | Methyl carbon (-CH₃) bmrb.io | |

| ³¹P | ~ 21.6 | Singlet | Free Ligand (Ph₂PNHC(O)Me) researchgate.net |

| ~ 70.7 | Singlet | Coordinated Ligand (in Co complex) researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Metal Complexes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify key functional groups and probe how they are affected by coordination to a metal ion. The most informative vibrations for Acetamide, N-(diphenylphosphino)- are the carbonyl (C=O) and N-H stretching modes.

When the ligand coordinates to a metal center through the phosphino group, the electronic properties of the entire molecule are altered, which can induce small shifts in the vibrational frequencies of the acetamide moiety. However, a more significant change is observed if the carbonyl oxygen also participates in coordination. In a study of the related ligand Ph₂PNHC(O)Me, the free ligand exhibited a strong C=O stretching band (νCO) at 1715 cm⁻¹. researchgate.net Upon coordination to a cobalt center solely through the phosphorus atom, this band shifted slightly to 1699 cm⁻¹, confirming that the carbonyl group was not directly involved in bonding to the metal. researchgate.net Conversely, in complexes where the oxygen atom does coordinate, a much larger shift to lower frequency (e.g., to ~1520 cm⁻¹) is typically observed, indicating a weakening of the C=O double bond character. researchgate.net

Table 2: Characteristic IR Frequencies for Acetamide, N-(diphenylphosphino)- Functional Groups

| Vibrational Mode | Frequency in Free Ligand (cm⁻¹) | Frequency in P-Coordinated Complex (cm⁻¹) |

|---|---|---|

| ν(C=O) | ~ 1715 researchgate.net | ~ 1699 researchgate.net |

| ν(N-H) | ~ 3400 - 3200 | Similar to free ligand |

| ν(P-Ph) | ~ 1480 - 1430 | Minor shifts upon coordination |

Electronic Absorption Spectroscopy (UV-Vis) for Metal-Ligand Charge Transfer Characteristics

UV-Vis spectroscopy provides insights into the electronic transitions within metal complexes of Acetamide, N-(diphenylphosphino)-. While the free ligand itself has absorptions in the UV region corresponding to π-π* transitions within the phenyl rings, the most interesting features arise upon complexation.

Coordination to a transition metal can give rise to intense charge-transfer (CT) bands, which are often responsible for the color of the complexes. libretexts.org These transitions involve the movement of an electron between a metal-based orbital and a ligand-based orbital.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital (often from the phosphorus lone pair) to a metal d-orbital. libretexts.org This results in the formal reduction of the metal center. For example, the complex [Re(dmpe)₃]²⁺, which features phosphine (B1218219) ligands, displays a prominent LMCT band at 527 nm (ε = 1348 M⁻¹cm⁻¹) assigned to a P(σ) → Re(dπ) transition. nsf.gov

Metal-to-Ligand Charge Transfer (MLCT): This occurs when an electron is excited from a metal d-orbital to an empty π* orbital on the ligand. libretexts.org This process requires the ligand to have accessible acceptor orbitals and results in the formal oxidation of the metal.

The energy and intensity of these CT bands are sensitive to the nature of the metal, its oxidation state, and the solvent environment, providing critical information on the electronic structure of the complex.

Table 3: Representative UV-Vis Data for a Phosphine-Metal Complex Exhibiting Charge Transfer

| Complex | Transition Type | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| [Re(dmpe)₃]²⁺ | LMCT (P(σ) → Re(dπ)) | 527 nsf.gov | 1348 nsf.gov |

| [Re(dmpe)₃]²⁺ | LMCT | 416 nsf.gov | - |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of Acetamide, N-(diphenylphosphino)- and to elucidate its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight.

This molecular ion can then undergo fragmentation through various pathways. For N-acyl compounds, characteristic fragmentation involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. A mechanistic study on deprotonated N,2-diphenylacetamides found that collision-induced dissociation (CID) led to characteristic fragment ions such as the benzyl anion and the aniline anion via direct decomposition. nih.gov For Acetamide, N-(diphenylphosphino)-, plausible fragmentation pathways would include:

Cleavage of the P-N bond.

Cleavage of the N-C bond (amide bond).

Loss of the acetyl group (CH₃CO).

Loss of the entire acetamide group.

The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

Table 4: Plausible Mass Spectrometry Fragments for Acetamide, N-(diphenylphosphino)-

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 245 | [M]⁺ | [C₁₄H₁₄NOP]⁺ |

| 202 | [M - CH₃CO]⁺ | [C₁₂H₁₁NP]⁺ |

| 185 | [PPh₂]⁺ | [C₁₂H₁₀P]⁺ |

| 60 | [NH₂COCH₃]⁺ | [C₂H₅NO]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

Advanced Spectroscopic Probes for Elucidating Coordination Environments

Beyond the standard techniques, more advanced spectroscopic methods can provide deeper insights into the precise coordination environment of Acetamide, N-(diphenylphosphino)- in its metal complexes. The coordination of the ligand is often inferred through a combination of the methods described above. For example, a downfield shift in the ³¹P NMR spectrum is strong evidence of phosphorus coordination. researchgate.net Similarly, a significant shift of the ν(C=O) band to lower wavenumbers in the IR spectrum indicates coordination through the carbonyl oxygen. researchgate.net

While not a spectroscopic technique, single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and coordination environment. It provides precise bond lengths, bond angles, and coordination geometries, unambiguously showing how the ligand binds to the metal center. This structural information is often correlated with spectroscopic data to establish structure-property relationships. For instance, X-ray diffraction was used to confirm the P-monodentate coordination mode in [(η⁵-C₅H₅)CoI₂(HL⁴)], which was consistent with the IR and NMR data that showed an uncoordinated carbonyl group. researchgate.net

Derivatization, Ligand Modification, and Structure Activity Relationship Studies

Rational Design of N-(Diphenylphosphino)acetamide Derivatives for Enhanced Performance

The rational design of derivatives based on the N-(diphenylphosphino)acetamide scaffold is a key strategy for optimizing catalytic systems. This approach focuses on the deliberate modification of the ligand structure to achieve desired electronic and steric properties, which in turn influence the activity, selectivity, and stability of the resulting metal catalyst. nih.govnih.gov The design process often involves a regenerative cyclization approach, where a set of diamines reacts and cyclizes to form new classes of N-heterocyclic compounds, allowing for systematic structural variation. nih.gov

Key design principles include:

Tuning Electronic Properties: The electron-donating ability of the phosphorus atom is a critical parameter. libretexts.org This can be modulated by introducing electron-donating or electron-withdrawing substituents on the phenyl rings of the phosphine (B1218219) group. For instance, more electron-rich phosphines can enhance the catalytic activity in certain reactions. nih.gov Anionic functionalities, such as borates, can also be incorporated to dramatically increase the donor properties through a combination of inductive and electrostatic effects. nih.gov

Modifying Steric Hindrance: The bulkiness of the substituents on the phosphine ligand significantly impacts the metal-ligand bond and the spatial environment around the catalytic center. youtube.com Adjusting the steric profile can control substrate approach and influence the selectivity of the reaction, a concept quantified by parameters like the Tolman cone angle. libretexts.orgyoutube.com

Incorporating Secondary Functions: Introducing additional functional groups into the ligand backbone can create bifunctional catalysts. For example, an amide group, as seen in N-(diphenylphosphino)acetamide, can interact with incoming nucleophiles to accelerate a reaction, a principle harnessed in cooperative gold catalysis. nih.gov

These design strategies have led to the development of conformationally rigid and electron-rich P-chiral phosphine ligands that exhibit excellent enantioselectivity and high catalytic activity in various asymmetric reactions. nih.gov

Incorporation into Chiral Ligand Architectures for Asymmetric Catalysis

The N-(diphenylphosphino)acetamide moiety is a valuable component in the construction of chiral ligands for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds. nih.govuni-muenchen.de The combination of a soft phosphine atom and a hard nitrogen or oxygen atom from the amide group makes it an ideal P,N-ligand precursor. nih.govutexas.edu These nonsymmetrical P,N-ligands have proven highly effective, often outperforming traditional C2-symmetric P,P- or N,N-ligands in a variety of metal-catalyzed reactions. nih.gov

The modularity of these ligands allows for their structures to be optimized for specific catalytic applications. nih.gov A prominent example is the PHOX (phosphine-oxazoline) family of ligands, where the phosphine and oxazoline units can be independently varied. nih.gov This desymmetrization is advantageous because, in many catalytic cycles, the two donor groups interact differently with the metal-bound substrate; one may exert a primarily steric influence while the other has a more dominant electronic effect. nih.gov

Chiral phosphine-amide ligands have been successfully employed in several key asymmetric transformations:

Asymmetric Hydrogenation: Iridium complexes with chiral P,N-ligands are highly efficient for the hydrogenation of various functionalized and nonfunctionalized olefins, achieving excellent enantioselectivity. nih.govrsc.org

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic substitution reactions have been demonstrated using peptide-based phosphine ligands synthesized on a solid support. nih.gov

Cooperative Gold Catalysis: Amide-functionalized chiral binaphthylphosphine ligands enable the highly enantioselective trapping of in-situ generated gold carbene species by alcoholic nucleophiles. nih.gov

The performance of these ligands is often exceptional, achieving high levels of stereoselectivity, reaction rates, and productivity. uni-muenchen.de

| Ligand Type | Reaction | Metal | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Quinaphos-type (P,N) | Asymmetric Hydrogenation | Rh | Functionalized Olefins | >99% | dicp.ac.cn |

| Amide-functionalized Binaphthylphosphine | Trapping of Gold Carbene | Au | Arylenynamides | up to 96% | nih.gov |

| Spiro Phosphine-Carboxy (SpiroCAP) | Asymmetric Hydrogenation | Ir | Unsaturated Carboxylic Acids | up to 99.4% | rsc.org |

| Peptide-based Phosphine | Asymmetric Allylic Substitution | Pd | (E)-1,3-diphenylallyl acetate | Moderate | nih.gov |

Synthesis of Related Phosphine-Amide Ligand Scaffolds

The synthesis of phosphine-amide ligands and related scaffolds typically involves the formation of a stable bond between a phosphorus center and a nitrogen atom of an amide or amine. A variety of synthetic protocols have been developed to access these valuable structures. acs.orgnih.govresearchgate.net

A common and direct method involves the reaction of an amine or amide with a chlorophosphine, often in the presence of a base to neutralize the hydrogen chloride byproduct. acs.orgnih.gov For example, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine (B86185) yields a bis(phosphanyl)amine ligand. uaeu.ac.ae Similarly, N-substituted bis(diphenylphosphino)amine ligands are synthesized by functionalizing the nitrogen atom of a parent bis(diphenylphosphino)amine (DPPA) structure. researchgate.net

Alternative strategies include:

Solid-Phase Synthesis: Peptide-based phosphine ligands can be constructed on a solid support using standard peptide synthesis methods. The phosphine moiety is introduced in the final step via phosphinomethylation of free amine groups on the peptide scaffold. nih.gov This approach is well-suited for creating combinatorial libraries of ligands for catalyst screening. nih.gov

Palladium-Catalyzed Cross-Coupling: The Suzuki cross-coupling reaction can be used to synthesize complex aniline-based amides by reacting N-(2,5-dibromophenyl) acetamide (B32628) with various arylboronic acids. mdpi.comdntb.gov.ua

Multi-component Reactions: Catalytic three-component reactions can generate complex N-heterocyclic compounds from a diamine, an amino alcohol, and an aldehyde, offering a pathway to diverse ligand backbones. nih.gov

The synthesis of these ligands is crucial as it must be flexible enough to allow for structural optimization tailored to specific catalytic applications. nih.gov

Impact of Substituent Effects on Ligand Properties and Catalytic Activity

The properties and catalytic performance of ligands derived from N-(diphenylphosphino)acetamide are profoundly influenced by the nature of the substituents on both the phosphine and amide moieties. These substituents dictate the ligand's steric and electronic profile, which in turn affects the stability, activity, and selectivity of the corresponding metal complex. youtube.comnih.gov

Electronic Effects: The electronic nature of a phosphine ligand is determined by the substituents on the phosphorus atom. libretexts.org Electron-withdrawing groups decrease the electron density on the phosphorus, making the ligand a weaker σ-donor but a better π-acceptor. Conversely, electron-donating groups make the ligand a stronger σ-donor. libretexts.org These electronic changes are transmitted to the metal center, influencing its reactivity. nih.gov For instance, in a study of pyrazolopyrimidine ligands, N,N-disubstitution of a terminal acetamide group allowed for the introduction of diverse chemical moieties that significantly impacted binding affinity without altering the core scaffold. nih.govnih.gov The introduction of an anionic trifluoroborate group into a phosphine ligand dramatically increases its donor properties, accelerating oxidative addition rates by an order of magnitude compared to neutral ligands of similar strength. nih.gov

Steric Effects: The size and shape of the substituents, often quantified by the Tolman cone angle, create steric bulk around the metal center. libretexts.orgyoutube.com This steric hindrance can influence the coordination number of the metal, the rate of ligand dissociation, and the regioselectivity or enantioselectivity of the catalytic reaction by controlling the approach of the substrate to the active site. youtube.comnih.gov For atropisomeric diphosphines, the chiral environment is defined by the spatial arrangement of the phosphorus substituents, which directly influences the stability of diastereomeric transition states and thus the enantioselection of the reaction. nih.gov

The interplay between these steric and electronic factors is critical for catalyst optimization. A systematic study of substituent effects allows for the fine-tuning of a ligand's properties to match the specific demands of a catalytic transformation, leading to improved performance. aosis.co.zarsc.org

| Ligand/Substituent | Key Feature | Effect on Property | Impact on Catalysis | Reference |

|---|---|---|---|---|

| Alkylphosphines (e.g., PEt₃) | Electron-donating alkyl groups | Increases electron density on P; Strong σ-donor | Generally leads to more active catalysts for reactions like oxidative addition | libretexts.org |

| Arylphosphines (e.g., PPh₃) | Aryl groups | Moderate σ-donor; can be tuned with ring substituents | Widely used; electronic properties are easily modified | libretexts.org |

| Phosphines with EWGs (e.g., P(OPh)₃) | Electron-withdrawing groups (EWGs) | Decreases electron density on P; Weaker σ-donor, better π-acceptor | Can stabilize low-valent metal centers; affects backbonding | libretexts.org |

| Bulky Phosphines (e.g., PCy₃) | Large, bulky groups (Cyclohexyl) | Large cone angle; creates steric hindrance | Promotes ligand dissociation, can improve selectivity | youtube.com |

| Anionic Phosphine (e.g., PPh₂CH₂BF₃K) | Covalently bound charged functionality | Strongly increased donor strength via electrostatic effects | Accelerates C-F oxidative addition reactivity | nih.gov |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations and Substrate Scope Expansion

The N-(diphenylphosphino)acetamide ligand, often used in situ by combining a metal precursor with the ligand, is a cornerstone in enantioselective catalysis. thieme-connect.de Future research will likely focus on expanding the utility of catalysts derived from this ligand to new frontiers of chemical synthesis.

Key Research Thrusts:

Asymmetric Catalysis: A primary area of exploration involves designing new catalytic enantioselective transformations. epfl.ch Researchers are working to identify reactions where the specific steric and electronic properties of the N-(diphenylphosphino)acetamide ligand can induce high levels of stereocontrol. This includes targeting challenging reactions for which efficient catalytic versions are not yet known or have limited scope. epfl.ch

Substrate Scope Expansion: A significant challenge in catalysis is broadening the range of substrates that an enzyme or catalyst can effectively act upon. nih.govnih.gov Future work will involve modifying the ligand structure or the reaction conditions to accommodate a wider variety of functional groups and molecular scaffolds. This could involve, for instance, developing catalysts that are effective for sterically demanding substrates or those with functional groups that might otherwise poison the catalyst. nih.gov

Mechanistic Studies: A deeper understanding of the catalytic cycle is crucial for rational catalyst design. Detailed mechanistic studies, employing both experimental techniques and computational modeling, can elucidate the role of the N-(diphenylphosphino)acetamide ligand in substrate activation, bond formation, and product release. This knowledge will guide the development of more active and selective catalysts.

Table 1: Potential Catalytic Applications and Target Reactions

| Catalytic Transformation | Potential Substrate Class | Desired Outcome |

| Asymmetric Hydrogenation | Prochiral olefins, ketones | Enantiomerically enriched alkanes, alcohols |

| Cross-Coupling Reactions | Aryl halides, organometallic reagents | Biaryls, functionalized aromatic compounds |

| Hydroformylation | Alkenes | Chiral aldehydes |

| C-H Activation/Functionalization | Unactivated hydrocarbons | Value-added functionalized molecules |

Development of Immobilized or Heterogenized Catalysts for Sustainable Processes

The transition towards greener and more sustainable chemical manufacturing necessitates the development of robust and recyclable catalytic systems. aldeser.orgmdpi.commdpi.com Immobilizing homogeneous catalysts, such as those derived from N-(diphenylphosphino)acetamide, onto solid supports offers a practical solution to this challenge.

Advantages of Heterogenization:

Facilitated Separation: Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, eliminating the need for complex and energy-intensive purification steps. mdpi.com

Catalyst Recycling and Reuse: The ability to recover and reuse the catalyst for multiple reaction cycles significantly reduces operational costs and minimizes waste, which is a core principle of green chemistry. aldeser.orgmdpi.com

Improved Stability: Anchoring the catalyst to a solid support can enhance its thermal and mechanical stability, leading to a longer catalyst lifetime.

Continuous Flow Chemistry: Immobilized catalysts are particularly well-suited for use in continuous flow reactors, enabling more efficient, scalable, and safer chemical production. mdpi.com

Researchers are exploring various materials as supports, including inorganic oxides like silica, and organic polymers. aldeser.orgmdpi.com The N-(diphenylphosphino)acetamide ligand can be covalently attached to these supports through its amide group or other functional handles, ensuring the stability of the immobilized catalyst. For instance, rhodium complexes containing functionalized phosphine (B1218219) ligands have been successfully immobilized on magnetic nanoparticles, allowing for easy recovery using an external magnet. semanticscholar.org

Advanced Materials Science Applications (e.g., functional polymers, smart materials)

The incorporation of N-(diphenylphosphino)acetamide into polymeric structures opens up exciting possibilities for creating advanced materials with tailored properties. The phosphine moiety can act as a coordination site for metal ions or as a reactive center, while the polyamide backbone provides structural integrity and processability.

Functional Polymers: By synthesizing polymers containing the N-(diphenylphosphino)acetamide monomer, materials with built-in catalytic activity can be developed. chemrxiv.org These polymeric catalysts combine the advantages of homogeneous and heterogeneous systems, offering high reactivity in a recoverable form. Such polymers have been investigated for Suzuki-Miyaura cross-coupling reactions, demonstrating the tunability of the polymer platform for optimizing reaction rates and solvent compatibility. chemrxiv.org The Kabachnik–Fields (KF) reaction is another powerful tool for creating functional polymers, introducing α-aminophosphonate structures that impart useful functions like metal chelation. mdpi.com

Smart Materials: The phosphine group can be oxidized or coordinated to different metal ions, leading to changes in the material's optical, electronic, or mechanical properties. This responsiveness to external stimuli is the hallmark of "smart" materials. For example, polymers incorporating this ligand could be designed to change color or fluorescence in the presence of specific metal ions, acting as sensors.

High-Performance Polymers: Aromatic polyamides are known for their exceptional thermal stability and mechanical strength. mdpi.com Incorporating the diphenylphosphino group into such polymer backbones could lead to materials that are not only robust but also possess additional functionalities, such as flame retardancy or adhesive properties.

Bio-organometallic Interface and Biosensor Development

Bioorganometallic chemistry is an interdisciplinary field that explores the interaction of organometallic compounds with biological systems. wikipedia.orgrsc.org The N-(diphenylphosphino)acetamide compound serves as a potential bridge between these two worlds.

Metallodrug Development: The phosphine ligand can be used to synthesize novel metal complexes (e.g., with gold, platinum, or ruthenium) that may exhibit therapeutic properties. The acetamide (B32628) group can be modified to improve biocompatibility, cellular uptake, or targeting of specific biological molecules. While many organometallic compounds are known for their toxicity, rational ligand design can lead to air- and water-stable complexes with potential medicinal applications, including anticancer or antimicrobial agents. rsc.org

Biosensor Platforms: Biosensors are analytical devices that combine a biological component with a physicochemical detector. The N-(diphenylphosphino)acetamide ligand can be used to functionalize surfaces (e.g., gold electrodes or nanoparticles) for biosensor construction. The phosphine group provides a strong anchor to the surface, while the amide portion can be used to attach biorecognition elements like enzymes or antibodies. informahealthcare.com These sensors could be designed for the detection of various analytes, from environmental pollutants to disease biomarkers. unifi.itscirp.org

Sustainable Synthesis Methodologies and Green Chemistry Approaches

Applying the principles of green chemistry is essential for the environmentally responsible production and use of chemicals. mdpi.comrsc.org This applies to both the synthesis of N-(diphenylphosphino)acetamide itself and its subsequent applications.

Greener Synthesis Routes: Research efforts are focused on developing synthetic pathways that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. unibo.itsemanticscholar.org This could involve using greener solvents, employing catalytic methods instead of stoichiometric reagents, and optimizing reactions to achieve high atom economy. unife.it For example, palladium-catalyzed Suzuki cross-coupling reactions are often used in the synthesis of complex organic molecules and can be optimized for greener conditions. mdpi.com

Catalysis for Sustainable Processes: As discussed, a major application of N-(diphenylphosphino)acetamide is in catalysis. By developing highly efficient and selective catalysts based on this ligand, chemists can enable more sustainable manufacturing processes for pharmaceuticals, agrochemicals, and other valuable products. rsc.orgethz.ch The use of these catalysts can lead to shorter synthetic routes, reduced energy consumption, and less waste generation compared to traditional methods. mdpi.com

Table 2: Green Chemistry Principles and their Application to N-(diphenylphosphino)acetamide

| Green Chemistry Principle | Application in Synthesis & Use of N-(diphenylphosphino)acetamide |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. mdpi.com |

| Design for Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the ligand or its precursors. rsc.org |

| Catalysis | Utilizing the ligand to create highly efficient catalysts that are superior to stoichiometric reagents. |

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and characterization techniques for Acetamide, N-(diphenylphosphino)- and its metal complexes? A: The compound is typically synthesized via ligand coordination to transition metals (e.g., Pd, Pt) using diphenylphosphino groups and N-acetamide derivatives. For example, Pd(II) complexes are prepared by reacting N-(diphenylphosphino)acetamide ligands with metal precursors like PdCl₂ in refluxing solvents (e.g., dichloromethane or ethanol). Characterization involves:

- NMR spectroscopy (¹H, ³¹P) to confirm ligand coordination and purity.

- X-ray crystallography to resolve structural details, such as bond angles and ligand geometry .

- Elemental analysis to verify stoichiometry.

Advanced Catalytic Applications

Q: How does Acetamide, N-(diphenylphosphino)- enhance catalytic efficiency in C–C coupling reactions? A: The diphenylphosphino group acts as an electron-rich ligand, facilitating oxidative addition and transmetallation steps in cross-coupling reactions (e.g., Suzuki-Miyaura). Studies show that Pd complexes with this ligand exhibit:

- High turnover numbers (TON > 10³) in aryl halide coupling.

- Stability under aerobic conditions due to steric protection from the acetamide group.

Methodological optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to balance reaction rate and catalyst degradation .

Data Contradictions in Catalytic Performance

Q: How can researchers resolve contradictions in reported catalytic activity data for this compound? A: Discrepancies often arise from variations in:

- Ligand-to-metal ratios : Excess ligand can inhibit catalytic cycles.

- Substrate steric effects : Bulky substrates reduce accessibility to the metal center.

- Reaction conditions : Moisture-sensitive protocols may degrade the catalyst.

To address this, systematic studies using standardized conditions (e.g., controlled glovebox environments) and comparative kinetic analyses (e.g., monitoring via GC-MS) are recommended .

Structural and Electronic Analysis

Q: What advanced methods elucidate the electronic properties of Acetamide, N-(diphenylphosphino)- in coordination chemistry? A:

- Cyclic voltammetry (CV) reveals redox behavior, showing Pd(II)/Pd(0) transitions at −0.5 to −1.2 V (vs. Ag/AgCl).

- DFT calculations model electron density distribution, highlighting the phosphine group’s σ-donor strength.

- UV-Vis spectroscopy tracks metal-to-ligand charge transfer (MLCT) bands, correlating with catalytic activity .

Stability Under Reactive Conditions

Q: How do reaction conditions influence the stability of Acetamide, N-(diphenylphosphino)- complexes? A:

- Thermal stability : Decomposition occurs above 120°C, monitored via TGA.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize complexes via solvation but may compete for coordination sites.